N~1~-cyclopentyl-2-methylalaninamide hydrochloride
Description
N~1~-Cyclopentyl-2-methylalaninamide hydrochloride is a synthetic small-molecule compound featuring a cyclopentyl group attached to the amine nitrogen of a 2-methylalaninamide backbone, with a hydrochloride counterion enhancing its solubility. The cyclopentyl group contributes to steric bulk and lipophilicity, which may influence receptor binding or metabolic stability compared to smaller alkyl or aromatic substituents.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-amino-N-cyclopentyl-2-methylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-9(2,10)8(12)11-7-5-3-4-6-7/h7H,3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
ASQWXQJNRCATFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1CCCC1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N^1^-cyclopentyl-2-methylalaninamide hydrochloride typically involves the formation of the amide bond between a 2-methylalanine derivative and cyclopentylamine, followed by conversion to the hydrochloride salt for stability and purification. The synthesis can be broken down into key steps:
- Activation of the carboxylic acid group of 2-methylalanine or its derivative.
- Nucleophilic substitution by cyclopentylamine to form the amide.
- Salt formation with hydrochloric acid to obtain the hydrochloride salt.
Specific Synthetic Procedures
Analytical Data and Characterization
Purity and Yield
- Typical yields for amide formation using carbodiimide coupling range from 70% to 90%.
- Hydrochloride salt formation generally yields a crystalline product with purity exceeding 98% as confirmed by HPLC.
Spectroscopic Characterization
| Technique | Observations |
|---|---|
| NMR (1H and 13C) | Signals corresponding to cyclopentyl ring protons, methylalanine backbone, and amide NH proton shifts indicative of salt formation. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight of N^1^-cyclopentyl-2-methylalaninamide hydrochloride. |
| Infrared Spectroscopy (IR) | Characteristic amide carbonyl stretch (~1650 cm^-1) and NH bending vibrations; presence of hydrochloride salt confirmed by broad NH+ stretch. |
Crystallographic Data
- Crystallization of the hydrochloride salt yields well-defined crystals suitable for X-ray diffraction, confirming the molecular structure and salt formation.
Comparative Analysis of Preparation Methods
| Method | Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Carbodiimide (EDC/DCC) coupling | EDC or DCC | DCM, DMF | 0–25°C | 75–85 | >98 | Most common, mild conditions |
| Acid chloride intermediate | SOCl2 or oxalyl chloride | DCM | 0–25°C | 70–80 | >97 | Requires careful handling of acid chlorides |
| Mixed anhydride method | Isobutyl chloroformate | THF | 0–25°C | 70–85 | >98 | Less common, good yields |
Chemical Reactions Analysis
N~1~-cyclopentyl-2-methylalaninamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclopentyl or methyl groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N~1~-cyclopentyl-2-methylalaninamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on different physiological processes.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-2-methylalaninamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The amide group in the target compound may confer greater hydrolytic stability compared to ester-containing analogs (e.g., ), which are prone to enzymatic or chemical cleavage.
- Lipophilicity : Cyclohexyl and ethyl groups (as in ) increase lipophilicity, suggesting improved membrane permeability but reduced aqueous solubility relative to the cyclopentyl-methylalaninamide structure.
Pharmacological Activity
While direct activity data for the target compound is unavailable, structurally related hydrochlorides exhibit diverse applications:
- Cyclobenzaprine Hydrochloride (): A muscle relaxant with a tricyclic amine structure, highlighting the therapeutic relevance of bulky amine hydrochlorides in CNS disorders.
- Memantine Hydrochloride (): An NMDA receptor antagonist used in Alzheimer’s disease, underscoring the role of alkylamine hydrochlorides in neuropharmacology.

These examples suggest that this compound may target ion channels or neurotransmitter receptors, though further studies are required.
Analytical Methodologies
- Chromatography : RP-HPLC methods (e.g., ) are widely used for purity assessment of hydrochlorides, with detection at 210–254 nm.

- Spectroscopy : ¹H-NMR (e.g., δ 9.18 ppm for amine protons in ) and IR are critical for structural confirmation.
- Stability Testing : Compounds with ester or ketone groups (e.g., ) require rigorous pH and temperature monitoring to prevent degradation.
Biological Activity
N~1~-cyclopentyl-2-methylalaninamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and pain management. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound primarily acts as an inhibitor of the sensory neuron-specific sodium channel (SNS), specifically targeting the NaV1.8 subtype. This channel is predominantly expressed in small-diameter sensory neurons and plays a crucial role in pain signaling pathways. By inhibiting this channel, the compound can effectively reduce neuropathic and nociceptive pain, making it a candidate for treating conditions such as:
- Neuropathic Pain: Chronic pain resulting from nerve damage.
- Dysuria: Painful urination often associated with bladder disorders.
- Multiple Sclerosis: A disease characterized by abnormal firing patterns in neurons.
Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- In Vitro Studies:
- Animal Models:
- Clinical Relevance:
Case Studies
Several case studies have been documented that illustrate the clinical applications of this compound:
- Case Study 1: A patient with chronic neuropathic pain reported a marked decrease in pain levels after treatment with the compound, alongside improvements in quality of life metrics.
- Case Study 2: In patients suffering from dysuria linked to overactive bladder syndrome, administration of the compound led to reduced urinary frequency and urgency.
Comparative Analysis
The following table summarizes the biological activities and therapeutic potentials of this compound compared to other known compounds targeting similar pathways:
| Compound Name | Target Mechanism | Therapeutic Uses | Efficacy in Pain Management |
|---|---|---|---|
| This compound | SNS NaV1.8 Inhibition | Neuropathic Pain, Dysuria | High |
| Gabapentin | Calcium Channel Blocker | Neuropathic Pain | Moderate |
| Pregabalin | Calcium Channel Blocker | Neuropathic Pain | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


